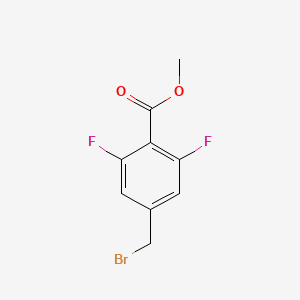

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Description

Methyl 4-(bromomethyl)-2,6-difluorobenzoate (CAS: 1337606-76-4) is a fluorinated aromatic ester with a bromomethyl substituent. Its molecular formula is C₉H₇BrF₂O₂, and it has a molecular weight of 265.05 g/mol . The compound is primarily used in research settings, particularly as a synthetic intermediate for pharmaceuticals or agrochemicals. Key characteristics include:

- Purity: >95% (as per GLPBIO’s quality control) .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) with heating (37°C) and sonication for dissolution .

The bromomethyl group at the para position and electron-withdrawing fluorine atoms make it highly reactive in nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling .

Propriétés

IUPAC Name |

methyl 4-(bromomethyl)-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEKOTUJVAIWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The key step in the preparation of methyl 4-(bromomethyl)-2,6-difluorobenzoate is the selective bromination of the benzylic methyl group adjacent to the aromatic ring bearing two fluorine atoms and a methyl ester group. The synthesis usually starts from methyl 2,6-difluorotoluate or the corresponding methyl 2,6-difluorobenzoate derivative with a methyl substituent at the 4-position.

Detailed Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

-

- N-Bromosuccinimide (NBS) is the preferred brominating agent.

- Solvent: Dichloromethane (DCM) is favored for industrial scalability.

- Temperature: Ambient to slightly elevated (room temperature to 36 hours reaction time).

- Reaction is generally carried out under controlled concentration to avoid dibromination.

-

- Radical bromination occurs selectively at the benzylic methyl position.

- NBS slowly releases bromine radicals that abstract a benzylic hydrogen, leading to bromomethyl substitution.

-

- High yield (up to 97%).

- Good selectivity with minimal side products.

- Byproduct succinimide is insoluble in DCM, facilitating purification.

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | CCl4 | 97 | Good yield, toxicity issues |

| 2 | Acetonitrile | Low | Formation of dibromo byproduct |

| 3 | Ethyl acetate | Low | Formation of dibromo byproduct |

| 4 | Dichloromethane | 97 | Optimal yield and purity |

Esterification and Bromination Sequence

-

- Methyl 2,6-difluoro-4-methylbenzoate or methyl 3,4-difluoro-2-methylbenzoate.

-

- Esterification of the corresponding difluorobenzoic acid with dimethyl sulfate in dimethylacetamide (DMAc) to obtain methyl ester intermediate.

- Bromination of the methyl group using NBS in DCM to yield this compound.

Stock Solution Preparation for Research Use

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.7729 | 0.7546 | 0.3773 |

| 5 | 18.8643 | 3.7729 | 1.8864 |

| 10 | 37.7285 | 7.5457 | 3.7729 |

Research Findings and Industrial Considerations

- The choice of solvent and brominating agent is critical for scale-up.

- Dichloromethane with NBS is the most practical and scalable method.

- Avoidance of toxic solvents (e.g., CCl4) is important for industrial production.

- Control of reaction time and temperature prevents over-bromination and dibromo byproduct formation.

- Purification by crystallization and filtration of insoluble byproducts (succinimide) enhances product quality.

- The process has been validated at kilogram scale with consistent high yield and purity.

Summary Table: Preparation Method Comparison

| Parameter | NBS in DCM (Preferred) | NBS in CCl4 | NBS in MeCN / EtOAc |

|---|---|---|---|

| Yield | Up to 97% | Up to 97% | Low due to side reactions |

| Selectivity | High | High | Low (dibromo byproducts) |

| Scalability | High | Low (toxicity concerns) | Moderate to low |

| Purification | Easy (insoluble succinimide) | Easy | Difficult |

| Safety | Moderate (DCM handling) | Poor (toxic solvent) | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of 4-(Carboxymethyl)-2,6-difluorobenzoic acid.

Reduction: Formation of 4-(Hydroxymethyl)-2,6-difluorobenzyl alcohol.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is utilized as a precursor for synthesizing potential drug candidates. Its ability to modify biomolecules through covalent attachment of the bromomethyl group allows for the development of targeted therapies that can interact with specific enzymes or receptors . For instance, it has been investigated for its role in synthesizing compounds that exhibit anticonvulsant activity .

Biological Applications

In biological research, this compound can be employed to modify proteins and nucleic acids. The bromomethyl group facilitates covalent bonding with nucleophiles, potentially altering the function of biomolecules and providing insights into cellular mechanisms .

Case Study 1: Anticonvulsant Activity

A study focused on the design and synthesis of new imidazolidindione derivatives utilized this compound as a key intermediate. The synthesized compounds were evaluated for their anticonvulsant activity using pentylenetetrazole-induced seizures as a model. Results indicated that several derivatives exhibited significant anticonvulsant properties compared to standard medications like valproate sodium .

Case Study 2: DNA-Cleaving Activity

Research published on copper(II)-complexed berberine carboxylate highlighted the use of this compound in synthesizing a compound with potent DNA-cleaving activity. The study demonstrated that this compound could effectively interact with DNA, suggesting potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of Methyl 4-(Bromomethyl)-2,6-difluorobenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, as an anti-HIV agent, it may inhibit viral replication by targeting viral enzymes.

Comparaison Avec Des Composés Similaires

Fluorinated Benzyl Bromides

Methyl 4-(bromomethyl)-2,6-difluorobenzoate shares structural similarities with other fluorinated benzyl bromides, differing in substitution patterns and functional groups:

Key Observations :

Pyrazolyl-Substituted Analogues

Key Observations :

Activité Biologique

Methyl 4-(bromomethyl)-2,6-difluorobenzoate (CAS No: 773134-11-5) is an organic compound characterized by a benzoate structure with bromomethyl and difluoro substituents. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : CHBrFO

- Molecular Weight : 251.025 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 276.1 ± 40.0 °C at 760 mmHg

- Melting Point : 41-43 °C

- Flash Point : 120.8 ± 27.3 °C

Research indicates that this compound may exhibit its biological activity through interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms enhances metabolic stability and bioactivity, which are critical for therapeutic applications.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways associated with diseases.

- Binding Affinity : Studies have shown that the compound can bind to specific enzymes, suggesting a role in modulating their activity.

Biological Activities

This compound has been evaluated for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been observed in various in vitro studies.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation in vitro |

| Anti-inflammatory | Reduces cytokine production in macrophages |

| Antimicrobial | Effective against Gram-positive bacteria |

Notable Research Findings

- A study published in Cell Chemical Biology highlighted the compound's potential as a selective inhibitor of PARP14, which plays a role in cancer progression .

- Another investigation into its binding affinity demonstrated significant inhibition of specific enzymes associated with inflammatory diseases .

Synthesis and Applications

This compound can be synthesized through various methods involving nucleophilic substitutions and cross-coupling reactions. Its applications extend beyond medicinal chemistry into fields such as materials science due to its unique chemical properties.

Synthesis Methods:

- Nucleophilic Substitution : Utilizing sodium methoxide for the introduction of the bromomethyl group.

- Cross-Coupling Reactions : Effective for late-stage modifications involving palladium catalysts.

Safety and Toxicity

The compound is classified as harmful by inhalation, skin contact, and ingestion. Safety measures should be taken when handling it, including the use of protective gear to prevent exposure .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(Bromomethyl)-2,6-difluorobenzoate, and how is the reaction progress monitored?

A widely reported method involves esterification of 4-bromo-2,6-difluorobenzoic acid using (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol. The reaction is typically monitored by TLC or LC-MS for ester formation. Post-reaction, the product is concentrated under reduced pressure to yield a light orange oil with high purity (>95%) . Key parameters include maintaining ambient temperature and controlled addition of TMS-diazomethane to avoid over-alkylation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Distinct signals include a singlet for the methyl ester (δ 3.95 ppm) and aromatic protons (δ 7.17 ppm, J=8.8, 1.5 Hz) .

- Mass Spectrometry (MS) : The molecular ion [M+H]+ appears at m/z 251/253 (Br isotopic pattern) .

- HPLC/GC-MS : Used to confirm purity (>95%) and detect residual solvents or side products.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do fluorine substituents at the 2,6-positions influence the reactivity of the bromomethyl group in cross-coupling reactions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the bromomethyl group, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the fluorines may reduce reactivity with bulky nucleophiles. Comparative studies with non-fluorinated analogs (e.g., 4-bromobenzyl derivatives) show faster reaction kinetics in fluorinated systems .

Q. What strategies optimize reaction yields when synthesizing this compound under varying conditions?

- Solvent Optimization : Dichloromethane/methanol (4:1 v/v) balances solubility and reaction efficiency .

- Reagent Purity : Use freshly distilled TMS-diazomethane to avoid side reactions.

- Temperature Control : Ambient temperature minimizes byproducts (e.g., over-alkylation) .

- Workup : Rapid concentration under reduced pressure prevents ester hydrolysis.

Q. How can researchers address discrepancies in reported toxicity data for brominated aromatic esters?

- In Silico Modeling : Use tools like ECOSAR to predict acute/chronic toxicity .

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assays) on human cell lines.

- Environmental Impact Studies : Assess biodegradation pathways using OECD 301/302 guidelines .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.